molecular formula C15H14ClNO2S B11110844 1-[(3-chlorobenzyl)sulfonyl]-2,3-dihydro-1H-indole

1-[(3-chlorobenzyl)sulfonyl]-2,3-dihydro-1H-indole

Cat. No.: B11110844
M. Wt: 307.8 g/mol
InChI Key: JDYNEYTVBFPJMS-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methanesulfonyl]-2,3-dihydro-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological activities. This compound is characterized by the presence of a 3-chlorophenyl group attached to a methanesulfonyl moiety, which is further connected to a dihydroindole structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methanesulfonyl]-2,3-dihydro-1H-indole typically involves the reaction of 3-chlorobenzyl chloride with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chlorophenyl)methanesulfonyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3-Chlorophenyl)methanesulfonyl]-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methanesulfonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)methanesulfonyl chloride
  • (3-Chloro-5-fluorophenyl)methanesulfonyl chloride
  • Methanesulfonyl chloride

Uniqueness

1-[(3-Chlorophenyl)methanesulfonyl]-2,3-dihydro-1H-indole is unique due to its specific structure, which combines the properties of indole derivatives with the reactivity of the methanesulfonyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .

Properties

Molecular Formula

C15H14ClNO2S

Molecular Weight

307.8 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-2,3-dihydroindole

InChI

InChI=1S/C15H14ClNO2S/c16-14-6-3-4-12(10-14)11-20(18,19)17-9-8-13-5-1-2-7-15(13)17/h1-7,10H,8-9,11H2

InChI Key

JDYNEYTVBFPJMS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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